molecular formula C8H14 B14702276 1,5-Hexadiene, 3,3-dimethyl- CAS No. 24253-25-6

1,5-Hexadiene, 3,3-dimethyl-

Cat. No.: B14702276
CAS No.: 24253-25-6
M. Wt: 110.20 g/mol
InChI Key: OWRACTVEYJLPRK-UHFFFAOYSA-N
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Description

1,5-Hexadiene, 3,3-dimethyl-: is an organic compound with the molecular formula C8H14 . It is a type of diene, which means it contains two double bonds. The structure of 1,5-Hexadiene, 3,3-dimethyl- consists of a six-carbon chain with two double bonds at the 1 and 5 positions, and two methyl groups attached to the third carbon atom. This compound is also known by its IUPAC name, 3,3-Dimethyl-1,5-hexadiene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Hexadiene, 3,3-dimethyl- can be synthesized through various methods. One common method involves the dehydrohalogenation of 3,3-dimethyl-1,5-dibromohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of 1,5-Hexadiene, 3,3-dimethyl- often involves the catalytic dehydrogenation of 3,3-dimethylhexane. This process uses a metal catalyst, such as platinum or palladium, under high temperatures and low pressures to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,5-Hexadiene, 3,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,5-Hexadiene, 3,3-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Hexadiene, 3,3-dimethyl- in chemical reactions involves the formation and breaking of π-bonds . For example, in the Cope rearrangement, the compound undergoes a [3,3]-sigmatropic shift, where the double bonds and single bonds rearrange to form a new product. This reaction is facilitated by heat and involves a concerted mechanism where bonds are broken and formed simultaneously .

Comparison with Similar Compounds

Uniqueness: 1,5-Hexadiene, 3,3-dimethyl- is unique due to the presence of two methyl groups at the third carbon, which influences its reactivity and physical properties. This structural feature makes it distinct from other hexadienes and affects its behavior in chemical reactions .

Properties

CAS No.

24253-25-6

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

3,3-dimethylhexa-1,5-diene

InChI

InChI=1S/C8H14/c1-5-7-8(3,4)6-2/h5-6H,1-2,7H2,3-4H3

InChI Key

OWRACTVEYJLPRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)C=C

Origin of Product

United States

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